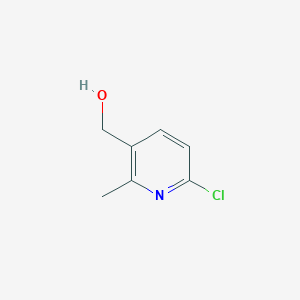

(6-Chloro-2-methylpyridin-3-yl)methanol

Description

Significance as a Versatile Synthetic Intermediate

The versatility of (6-Chloro-2-methylpyridin-3-yl)methanol stems from the strategic placement of its functional groups. The primary alcohol (hydroxymethyl group) can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group, such as a halide, to facilitate nucleophilic substitution reactions. The chloro substituent on the pyridine (B92270) ring can participate in cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. The methyl group can also be a site for further functionalization.

This multi-functionality makes this compound a sought-after building block in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical sector. For instance, it is a documented intermediate in the synthesis of Janus Kinase (JAK) inhibitors, which are a class of drugs that target signaling pathways involved in immune responses and cell growth google.com. Patent literature details the conversion of this compound into a key brominated intermediate, 3-(Bromomethyl)-6-chloro-2-methylpyridine, through reaction with phosphorus tribromide google.com. This transformation is a crucial step in the elaboration of the molecule towards the final complex drug target.

Furthermore, this compound is utilized in the preparation of heteroaryl compounds intended for the treatment of pain google.com. Its application is also noted in the synthesis of acylsulfonamide-based KAT6A inhibitors, which are being investigated for their therapeutic potential google.com. The synthesis of this compound itself is often achieved through the reduction of the corresponding aldehyde, 6-chloro-2-methylnicotinaldehyde, using reducing agents like sodium borohydride (B1222165) google.comgoogle.com.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1093879-95-8 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.6 g/mol |

Relevance in Fine Chemical and Specialty Chemical Production

The utility of this compound extends to the broader fine and specialty chemical industries. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic chemicals. The role of this pyridine derivative as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) firmly establishes its importance in the fine chemical sector.

The ability to undergo a variety of chemical transformations makes this compound a valuable tool for creating novel molecules with specific functionalities, a hallmark of specialty chemical production. The reactions it participates in are fundamental to building the complex molecular frameworks required for modern chemical products.

Table 2: Exemplary Reactions of this compound

| Reaction Type | Reagents | Product Type | Reference |

| Bromination | Phosphorus tribromide (PBr₃) | (6-Chloro-2-methylpyridin-3-yl)methyl bromide | google.com |

| Reduction of Precursor | Sodium borohydride (NaBH₄) | This compound | google.comgoogle.com |

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-2-methylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCQLOYWGIDQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093879-95-8 | |

| Record name | (6-chloro-2-methylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 6 Chloro 2 Methylpyridin 3 Yl Methanol

Reactions of the Hydroxyl Group

The primary alcohol functionality is one of the most reactive sites on the molecule, readily undergoing oxidation, etherification, and esterification reactions.

The primary hydroxyl group of (6-Chloro-2-methylpyridin-3-yl)methanol can be oxidized to form either the corresponding aldehyde (6-chloro-2-methylnicotinaldehyde) or carboxylic acid (6-chloro-2-methylnicotinic acid). The outcome of the reaction is highly dependent on the choice of oxidizing agent.

For the selective oxidation to the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. masterorganicchemistry.com Activated manganese dioxide (MnO2) is a particularly effective and selective reagent for the oxidation of heterocyclic and benzylic alcohols to their corresponding aldehydes. aub.edu.lbresearchgate.net The reaction is typically performed by stirring the alcohol with an excess of solid MnO2 in an inert solvent, such as dichloromethane or chloroform, at room temperature. nih.gov This heterogeneous reaction allows for a simple work-up, as the manganese byproducts can be removed by filtration.

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. masterorganicchemistry.com Reagents such as potassium permanganate (KMnO4) or chromic acid (generated in situ from CrO3 and sulfuric acid, known as the Jones reagent) are commonly employed for this transformation. masterorganicchemistry.com Alternatively, pyridinium chlorochromate (PCC), typically used as a mild oxidant to produce aldehydes, can be used catalytically with a co-oxidant like periodic acid (H5IO6) to yield carboxylic acids in high yields.

Table 1: Examples of Reagents for the Oxidation of Pyridyl Alcohols

The hydroxyl group can be readily converted into ethers and esters. Etherification is commonly achieved via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com For this compound, the first step is deprotonation of the hydroxyl group with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide is a potent nucleophile that can then react with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the desired ether. masterorganicchemistry.com

Esterification can be accomplished through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com This is an equilibrium process, and the yield of the ester can be maximized by removing water as it is formed. A more common laboratory method for small-scale synthesis involves reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively).

In the context of this compound, which has only one hydroxyl group, regioselectivity refers to the selective reaction at the oxygen atom over the pyridine nitrogen atom. While both the hydroxyl oxygen and the pyridine nitrogen are potential nucleophiles, their reactivity can be controlled. O-alkylation (etherification) is favored by converting the hydroxyl group into a much more potent alkoxide nucleophile using a strong base like NaH. masterorganicchemistry.com The resulting alkoxide is significantly more nucleophilic than the neutral pyridine nitrogen, ensuring that the subsequent reaction with an alkyl halide occurs predominantly at the oxygen. N-alkylation (quaternization) is discussed in section 3.3.

Reactions of the Chloro Substituent

The chloro group at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring's electron-withdrawing nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions, by stabilizing the negatively charged intermediate (a Meisenheimer complex). youtube.comlibretexts.org The reaction proceeds via an addition-elimination mechanism where the nucleophile first adds to the carbon bearing the chloro group, disrupting the aromaticity, followed by the elimination of the chloride ion to restore the aromatic system. youtube.com

This reactivity allows for the displacement of the chloro group by a wide variety of nucleophiles:

Amines: Reaction with primary or secondary amines, often at elevated temperatures, can introduce amino substituents at the 6-position.

Thiols: Thiolates (generated by deprotonating thiols with a base) are excellent nucleophiles and can displace the chloride to form thioethers. For instance, sodium benzenesulfinate has been shown to displace a chloro group on a related chloro-imidazo[1,2-b]pyridazine ring system. mdpi.com

Alkoxides: Alkoxides, such as sodium methoxide or sodium ethoxide, can react to replace the chloro group with an alkoxy group, forming an ether.

Table 2: Nucleophilic Aromatic Substitution (SNAr) on a 6-Chloropyridine Moiety

Reactions at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base or a nucleophile, leading to reactions such as N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst such as methyltrioxorhenium (MTO). The resulting N-oxide, this compound N-oxide, has significantly different electronic properties compared to the parent pyridine. The N-oxide group is a strong electron-donating group through resonance and a strong electron-withdrawing group through induction, which alters the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution. It has been noted that pyridines bearing electron-withdrawing substituents like chlorine can be more difficult to oxidize than those with electron-donating alkyl groups.

Quaternization: As a nucleophile, the pyridine nitrogen can attack electrophiles, most commonly alkyl halides, in a reaction known as quaternization (or the Menshutkin reaction). [7, 15] This reaction forms a positively charged pyridinium salt. For example, reacting this compound with an alkyl halide like methyl iodide or benzyl bromide would yield the corresponding N-methyl or N-benzyl pyridinium halide. This transformation significantly alters the physical properties of the molecule, typically increasing its water solubility and modifying the electronic nature of the pyridine ring, making it much more electron-deficient. masterorganicchemistry.com

Table of Mentioned Chemical Compounds

Compound Name This compound 6-chloro-2-methylnicotinaldehyde 6-chloro-2-methylnicotinic acid This compound N-oxide Acetic acid Acetone Acyl chloride Acid anhydride Benzyl bromide Chloroform Chromic acid (H2CrO4) Dichloromethane Ethyl bromide Hydrogen peroxide meta-chloroperoxybenzoic acid (m-CPBA) Methyl iodide Methyltrioxorhenium (MTO) Periodic acid (H5IO6) Potassium permanganate (KMnO4) Pyridine Pyridinium chlorochromate (PCC) Sodium benzenesulfinate Sodium ethoxide Sodium hydride (NaH) Sodium methoxide Sulfuric acid Triethylamine

Reactions at the Pyridine Nitrogen

Salt Formation

The pyridine nitrogen atom in this compound is basic and can react with acids to form pyridinium salts. This is a fundamental reaction of pyridines and is a common strategy to modify the physicochemical properties of the molecule, such as solubility and crystallinity. The presence of electron-withdrawing groups on the pyridine ring can decrease the basicity of the nitrogen atom, making salt formation more challenging.

The formation of a salt involves the protonation of the nitrogen atom by an acid. The choice of the acid will determine the properties of the resulting salt. For instance, strong acids like hydrochloric acid or sulfuric acid will readily form salts with pyridine derivatives. The formation of amorphous solid dispersions (ASDs) of drugs with ionizable groups can be combined with salt formation to enhance physical and chemical stability. Salt formation can lead to an increase in the glass transition temperature (Tg) of the amorphous form.

Table 2: Potential Salt Formation with this compound

| Reactant | Product Type | Potential Counterion |

| This compound | Pyridinium Salt | Chloride (Cl⁻) |

| This compound | Pyridinium Salt | Sulfate (SO₄²⁻) |

| This compound | Pyridinium Salt | Benzoate (C₆H₅COO⁻) |

| This compound | Pyridinium Salt | Tosylate (CH₃C₆H₄SO₃⁻) |

Transformations Involving the Methyl Group

The methyl group at the 2-position of the pyridine ring is a site for various chemical transformations, most notably oxidation. The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established reaction and a valuable method for the synthesis of pyridinecarboxylic acids.

Several methods have been developed for the oxidation of methyl groups on pyridine rings. One approach involves the use of a halogen oxidizing agent in the presence of water and under the influence of actinic radiation. google.com This process can convert methylpyridines into the corresponding pyridine carboxylic acids. google.com Another method utilizes manganese dioxide in concentrated sulfuric acid to oxidize alkyl pyridines. google.com

The oxidation of the methyl group in this compound would lead to the formation of 6-chloro-3-(hydroxymethyl)pyridine-2-carboxylic acid. This transformation introduces a carboxylic acid functionality, which can be a handle for further derivatization, such as esterification or amidation. The presence of the chloro and hydroxymethyl groups on the ring may influence the reaction conditions required for the selective oxidation of the methyl group.

Table 3: Oxidation of Methylpyridines

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

| Methylpyridine | Halogen oxidizing agent, water, actinic radiation | Pyridine carboxylic acid | google.com |

| Alkyl pyridine | Manganese dioxide, concentrated sulfuric acid | Pyridine carboxylic acid | google.com |

| Toluene derivatives | N-bromosuccinimide, molecular oxygen, photoirradiation | Benzoic acid derivatives | researchgate.net |

Chemo- and Regioselectivity in Derivatization Pathways

The presence of multiple reactive sites in this compound raises questions of chemo- and regioselectivity in its derivatization. The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. When electrophilic substitution does occur, it typically proceeds at the 3- and 5-positions. However, the existing substituents on the ring will direct incoming electrophiles.

Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. The chloro group at the 6-position is a potential leaving group for nucleophilic aromatic substitution (SNAr) reactions. The reactivity of chloropyridines towards nucleophilic substitution is well-documented, with 2- and 4-chloropyridines being significantly more reactive than 3-chloropyridine. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

The hydroxymethyl group at the 3-position can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or a carboxylic acid, esterification, or etherification. The methyl group at the 2-position, as discussed, can be oxidized.

Therefore, the derivatization of this compound can be directed towards a specific functional group by carefully choosing the reaction conditions and reagents. For example, a nucleophilic substitution reaction would likely target the 6-position, replacing the chloro group. Oxidation under mild conditions might selectively target the hydroxymethyl group, while more vigorous conditions could oxidize the methyl group.

Other Transformative Reactions (e.g., dimerization post-oxidation)

Following initial transformations such as oxidation, the resulting derivatives of this compound can undergo further reactions, including dimerization. Oxidative dimerization is a known process for various aromatic and heteroaromatic compounds. This type of reaction often proceeds through radical or radical cation intermediates.

For instance, the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported to yield unusual polyheterocyclic structures. nih.gov While the substrate is different, this demonstrates the potential for oxidative conditions to induce dimerization in substituted pyridine systems. The mechanism of such dimerizations can be complex and may involve the formation of new carbon-carbon or carbon-heteroatom bonds.

In the context of this compound, if the hydroxymethyl group were oxidized to an aldehyde, subsequent reactions could lead to dimerization products. Similarly, oxidative coupling reactions could potentially link two molecules of the parent compound or its derivatives. The specific products of such reactions would be highly dependent on the reaction conditions and the nature of the oxidizing agent employed.

Spectroscopic and Advanced Analytical Characterization of 6 Chloro 2 Methylpyridin 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For derivatives of (6-Chloro-2-methylpyridin-3-yl)methanol, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the methyl protons.

For instance, in the related compound 2-(6-chloro-5-methylpyridin-3-yl)acetic acid, the aromatic protons appear as distinct signals. The proton at the 2-position of the pyridine ring (H-2) shows a doublet at δ 8.17 ppm (J = 2.0 Hz), and the proton at the 4-position (H-4) also presents as a doublet at δ 7.55 ppm (J = 2.0 Hz). The methylene protons of the acetic acid group appear as a singlet at δ 3.63 ppm, while the methyl protons give a singlet at δ 2.38 ppm.

In another derivative, 2-(6-chloro-5-methylpyridin-3-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide, the aromatic protons of the pyridin-3-yl ring are observed at δ 8.21 ppm and δ 7.76 ppm (d, J = 1.6 Hz), with the methylene protons of the acetamide (B32628) group at δ 3.82 ppm and the methyl protons at δ 2.33 ppm.

A comprehensive, though not exhaustive, list of ¹H NMR data for various derivatives is presented in the interactive table below.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | CDCl₃ | H-2 | 8.17 | d | 2.0 |

| H-4 | 7.55 | d | 2.0 | ||

| -CH₂- | 3.63 | s | |||

| -CH₃ | 2.38 | s | |||

| 2-(6-chloro-5-methylpyridin-3-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide | DMSO-d₆ | Aromatic | 8.21, 7.76 | m, d | 1.6 |

| -CH₂- | 3.82 | s | |||

| -CH₃ | 2.33 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For a fluorinated derivative, 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, the ¹³C NMR spectrum in DMSO-d₆ shows a range of signals corresponding to the substituted pyridine and phenyl rings. The carbon atoms of the pyridine ring appear at δ 158.6, 156.1, 151.5, 146.5, and 121.8 ppm. The carbons of the phenyl ring are observed at δ 137.8, 134.5, 133.0, 131.6, 124.5, and 122.6 ppm. The trifluoromethyl group carbon appears at δ 126.6 ppm, and the methyl group carbon is seen at δ 17.9 ppm. mdpi.comresearchgate.net

The following interactive table summarizes the ¹³C NMR data for this derivative.

| Compound | Solvent | Carbon Atom | Chemical Shift (δ, ppm) |

| 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine | DMSO-d₆ | Pyridine Ring | 158.6, 156.1, 151.5, 146.5, 121.8 |

| Phenyl Ring | 137.8, 134.5, 133.0, 131.6, 124.5, 122.6 | ||

| -CF₃ | 126.6 | ||

| -CH₃ | 17.9 |

Advanced Two-Dimensional NMR Techniques (e.g., NOESY, HSQC, HMBC)

While one-dimensional NMR provides essential information, complex structures often require two-dimensional (2D) NMR techniques for complete assignment. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for this purpose.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework.

NOESY provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making it a valuable probe for structural and conformational analysis. The presence of fluorine-containing groups, such as a trifluoromethyl group, would give rise to characteristic signals in the ¹⁹F NMR spectrum, and coupling between fluorine and nearby protons or carbons can provide additional structural insights. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the confirmation of the identity and purity of synthesized compounds.

In the analysis of derivatives of this compound, LC-MS is used to confirm the molecular weight of the target compound. For example, the LC-MS analysis of 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine showed a mass-to-charge ratio (m/z) of 290.2, corresponding to the protonated molecule [M+H]⁺. mdpi.comresearchgate.net This confirms the successful synthesis of the compound with the expected molecular formula C₁₃H₈ClF₄N.

| Compound | Ionization Mode | Observed m/z | Inferred Ion |

| 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine | ESI+ | 290.2 | [M+H]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. For this compound (C₇H₈ClNO), the theoretical monoisotopic mass is 157.02943 Da. uni.lu HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very low error margin (typically < 5 ppm), thereby verifying the molecular formula.

The technique is powerful enough to distinguish between molecules with the same nominal mass but different elemental formulas. When coupled with a soft ionization source like electrospray ionization, HRMS provides the exact mass of various ionic species, further corroborating the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar molecules such as this compound, facilitating their transfer from solution to the gas phase as intact ions. Due to the presence of the basic pyridine nitrogen atom and the hydroxyl group, the compound readily forms ions in both positive and negative modes.

In positive-ion mode, the most prominent ion observed is typically the protonated molecule, [M+H]⁺. Adducts with alkali metals (e.g., [M+Na]⁺ and [M+K]⁺) or ammonium (B1175870) ([M+NH₄]⁺) are also commonly detected, arising from salts present in the solvent or sample matrix. uni.lu In negative-ion mode, the deprotonated molecule, [M-H]⁻, is the primary species observed. uni.lu The predicted mass-to-charge ratios (m/z) for these common adducts, which would be confirmed by HRMS, are detailed in the table below.

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Formula | Ion Type | Calculated m/z |

| [C₇H₈ClNO + H]⁺ | [M+H]⁺ | 158.03671 |

| [C₇H₈ClNO + Na]⁺ | [M+Na]⁺ | 180.01865 |

| [C₇H₈ClNO + K]⁺ | [M+K]⁺ | 195.99259 |

| [C₇H₈ClNO + NH₄]⁺ | [M+NH₄]⁺ | 175.06325 |

| [C₇H₈ClNO - H]⁻ | [M-H]⁻ | 156.02215 |

Data sourced from PubChem predictions. uni.lu

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The FTIR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its key structural features. Analysis of the closely related compound 2-chloro-6-methyl pyridine provides a basis for assigning the pyridine ring and methyl group vibrations. researchgate.netorientjchem.org

The most prominent features would include a broad absorption for the O-H stretch of the alcohol, various C-H stretches for the aromatic ring and methyl group, and characteristic ring stretching vibrations for the substituted pyridine core.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400–3200 | O-H stretch (broad) | Alcohol (-OH) |

| 3100–3000 | C-H stretch | Aromatic (Pyridine ring) |

| 2980–2850 | C-H stretch (asymmetric/symmetric) | Methyl (-CH₃), Methylene (-CH₂-) |

| 1600–1550 | C=C and C=N ring stretch | Pyridine ring |

| 1470–1420 | C-H bend | Methyl (-CH₃), Methylene (-CH₂-) |

| 1250–1000 | C-O stretch | Primary Alcohol |

| 800–600 | C-Cl stretch | Chloro-substituent |

X-ray Diffraction (XRD)

X-ray diffraction is the premier technique for determining the atomic and molecular structure of a crystalline solid.

Single-Crystal X-ray Diffraction (SXRD) provides the definitive, three-dimensional structure of a molecule and its arrangement within a crystal lattice. mdpi.commdpi.com While a specific crystal structure for this compound is not publicly available, the technique would reveal precise bond lengths, bond angles, and torsional angles.

Crucially, SXRD elucidates the intermolecular interactions that govern the crystal packing. For this molecule, strong hydrogen bonding between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule (O-H···N) would be anticipated. This interaction could lead to the formation of well-defined supramolecular structures, such as infinite chains or discrete dimers. Analysis of other substituted pyridine derivatives by SXRD has confirmed the prevalence of such packing motifs. researchgate.net

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of a bulk crystalline solid. americanpharmaceuticalreview.com It generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com This technique is used to confirm the identity and phase purity of a synthesized batch of material by comparing the experimental pattern to a reference pattern, which can be simulated from single-crystal data. mdpi.com

Furthermore, PXRD is critical for identifying polymorphism—the existence of different crystal structures of the same compound—as each polymorph will produce a distinct diffraction pattern. It is also used to monitor the solid-state stability of the material under various processing and storage conditions. americanpharmaceuticalreview.com

Chromatographic Purity and Composition Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is the most common method for this purpose. mdpi.comambeed.com

Using a C18 column and a mobile phase typically consisting of a water/acetonitrile (B52724) or water/methanol mixture, HPLC can effectively separate the target compound from impurities such as unreacted starting materials, byproducts, or degradation products. The pyridine ring acts as a chromophore, allowing for sensitive detection using an ultraviolet (UV) detector. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Coupling HPLC with mass spectrometry (LC-MS) allows for the simultaneous separation and identification of the main component and any impurities present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives. While specific HPLC analytical methods for the parent compound are not extensively detailed in publicly available literature, established methods for related chloropyridine and pyridylmethanol derivatives provide a strong basis for method development.

Typically, reversed-phase HPLC is employed for the analysis of such compounds. This involves a non-polar stationary phase (often C18) and a polar mobile phase, commonly a mixture of water or a buffer and an organic modifier like acetonitrile or methanol. Gradient elution is frequently utilized to ensure the effective separation of the main compound from any impurities or degradation products. For instance, a UPLC™ method developed for the separation of Etoricoxib, a complex molecule containing a substituted pyridine ring, utilized a C18 column with a mobile phase of acetate (B1210297) buffer and acetonitrile. eurasianjournals.com Similarly, the analysis of other pyridine derivatives has been achieved using mobile phases consisting of acetonitrile, water, and an acid modifier like formic or phosphoric acid to ensure good peak shape and resolution. rsc.orgmdpi.comd-nb.info

Detection is commonly performed using a UV detector, as the pyridine ring system is chromophoric. The selection of an appropriate wavelength, often around 235-254 nm, is critical for achieving high sensitivity. The purity of synthesized batches of related compounds, such as 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, has been successfully determined to be greater than 95% using LC/MS analysis with a C18 column and a methanol/water gradient. mdpi.com While a specific chromatogram for this compound is not available, a supplier of the compound reports a purity of 95%.

A representative, though hypothetical, HPLC method for this compound is outlined in the table below, based on common practices for similar molecules.

Table 1: Representative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, this analysis is used to confirm its empirical formula, C7H8ClNO. The theoretical elemental composition is calculated from the compound's molecular formula and the atomic weights of its constituent elements.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 53.35% |

| Hydrogen | H | 1.008 | 5.12% |

| Chlorine | Cl | 35.45 | 22.50% |

| Nitrogen | N | 14.01 | 8.89% |

| Oxygen | O | 16.00 | 10.15% |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are instrumental in evaluating the thermal stability and phase behavior of chemical compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the decomposition and thermal stability of this compound. For pyridine-containing compounds, TGA can reveal the temperatures at which decomposition begins, the different stages of mass loss, and the composition of the final residue. Studies on the thermal decomposition of pyridine itself show that it proceeds at temperatures above 700°C.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine the melting point, glass transitions, and other phase transitions of this compound.

While specific TGA and DSC data for this compound were not found in the reviewed literature, these techniques are routinely applied to characterize the thermal properties of related heterocyclic compounds.

Computational Approaches to Structural Analysis (e.g., Predicted Collision Cross Section, LogP, TPSA)

Computational methods provide valuable theoretical insights into the physicochemical properties of molecules, which can be correlated with experimental data. For this compound, several key parameters have been predicted.

The predicted collision cross-section (CCS) is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. The predicted CCS values for various adducts of this compound have been calculated. uni.lu

The logP value, or the logarithm of the partition coefficient between n-octanol and water, is a measure of a compound's lipophilicity. The predicted XlogP3-AA value for this compound is 1.3. uni.lu The Topological Polar Surface Area (TPSA) is another important descriptor related to a molecule's polarity and its ability to form hydrogen bonds. While not directly found for the target compound, a related molecule, (6-Chloropyridin-2-yl)methanol, has a TPSA of 33.1 Ų. nih.gov

These computational predictions offer a valuable starting point for the analytical characterization of this compound.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H8ClNO | PubChem |

| Predicted XlogP | 1.3 | PubChem uni.lu |

Table 4: Predicted Collision Cross Section (CCS) for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 158.03671 | 127.5 |

| [M+Na]⁺ | 180.01865 | 138.0 |

| [M-H]⁻ | 156.02215 | 129.0 |

| [M+NH₄]⁺ | 175.06325 | 148.0 |

| [M+K]⁺ | 195.99259 | 134.2 |

| [M+H-H₂O]⁺ | 140.02669 | 122.8 |

| [M+HCOO]⁻ | 202.02763 | 145.6 |

| [M+CH₃COO]⁻ | 216.04328 | 173.4 |

| [M+Na-2H]⁻ | 178.00410 | 134.6 |

| [M]⁺ | 157.02888 | 129.4 |

| [M]⁻ | 157.02998 | 129.4 |

| Data sourced from PubChem uni.lu |

Applications As a Key Building Block in Complex Molecule Synthesis

Construction of Advanced Nitrogen-Containing Heterocyclic Systems

The pyridine (B92270) scaffold of (6-Chloro-2-methylpyridin-3-yl)methanol is a fundamental component in the synthesis of a diverse range of nitrogen-containing heterocycles. These structures are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds . The reactivity of the chloro, methyl, and methanol (B129727) functionalities allows for various cyclization strategies to build fused ring systems.

Research has demonstrated that pyridine derivatives are central to creating polycyclic structures like thiazolo[5,4-b]pyridines, which are explored for their pharmacological potential researchgate.net. The synthetic utility of chloropyridines, in general, is well-established for accessing complex heterocyclic frameworks through reactions that build upon the existing pyridine ring mdpi.com. The functional groups on this compound provide the necessary handles to initiate sequences of reactions, leading to the formation of new carbon-nitrogen and carbon-carbon bonds, ultimately resulting in the desired intricate heterocyclic systems.

Precursor for Quinolone and Related Fused Pyridine Derivatives

Quinolone and its derivatives represent an important class of heterocyclic compounds, many of which exhibit significant biological activities mdpi.com. The synthesis of the quinolone core often involves the cyclization of appropriately substituted aniline (B41778) precursors or other related strategies qeios.commdpi.com. This compound serves as a valuable starting material in this context.

The synthetic pathway can involve the transformation of the methanol group into other functionalities, such as an aldehyde or a carboxylic acid. These groups can then participate in condensation and cyclization reactions with other reagents to form the fused quinolone ring system. For instance, the Vilsmeier-Haack reaction on a related compound, 2-chloro-6-methylquinoline, can produce the corresponding 3-carbaldehyde, which is then reduced to the methanol derivative, highlighting the interconversion of these functional groups in the synthesis of complex heterocycles nih.gov. The chloro and methyl groups on the pyridine ring of the starting material can be carried through the synthesis to become substituents on the final quinolone product, influencing its properties.

Synthesis of Amino Alcohol and Amine Derivatives

The conversion of this compound into various amino alcohol and amine derivatives is a key application, as these products are important intermediates in medicinal chemistry diva-portal.orgfrontiersin.orgmdpi.com. The synthesis of these derivatives typically involves the strategic manipulation of the hydroxymethyl group.

One common approach is the conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine or an azide (B81097) which is subsequently reduced. For example, the related 2-chloro-5-(chloromethyl)pyridine (B46043) is reacted with methylamine (B109427) to produce N-((6-chloropyridin-3-yl)methyl)methanamine, demonstrating a pathway from a chloromethyl derivative to a secondary amine google.com. Alternatively, the alcohol can be oxidized to the corresponding aldehyde, which can then undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium borohydride (B1222165) to yield the desired amine product. These methods provide access to a wide range of substituted amino pyridines that are precursors for more complex molecules. The N-methylation of amines using methanol as a carbon source is also a well-established catalytic process that can be applied to amines derived from this precursor acs.orgacs.org.

Formation of Imine Intermediates for Further Transformations

The formation of imines, or Schiff bases, from this compound opens up a vast area of synthetic possibilities nih.gov. This transformation is typically achieved by first oxidizing the primary alcohol to the corresponding aldehyde, 6-chloro-2-methylnicotinaldehyde. This aldehyde can then readily undergo condensation with primary amines to form imine intermediates mdpi.comredalyc.org.

These imines are not merely final products but are highly versatile intermediates for further chemical reactions. The C=N double bond in the imine is susceptible to nucleophilic attack, making it a key functional group for the construction of more complex molecules. For example, imines can participate in Mannich reactions, cycloadditions, and reductions to form secondary amines. The pyridine nitrogen in the structure can also play a role in catalysis or influence the stereochemical outcome of subsequent reactions mdpi.com. The ability to generate these reactive imine intermediates from this compound underscores its importance as a foundational building block in diversity-oriented synthesis.

Applications in Medicinal Chemistry Research

Synthesis of Active Pharmaceutical Ingredients (APIs)

(6-Chloro-2-methylpyridin-3-yl)methanol serves as a crucial starting material or intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). The pyridine (B92270) nucleus is a privileged structure in drug discovery, and functionalized pyridines like this one are sought after for their ability to be incorporated into larger, more complex drug molecules. researchgate.net The compound's functional groups—the chloro, methyl, and particularly the nucleophilic hydroxymethyl group—can be chemically modified through oxidation, substitution, or coupling reactions to build the final API. A primary example of its application is in the synthesis of selective COX-2 inhibitors, a major class of anti-inflammatory drugs. researchgate.netgoogle.com

Development of Compounds for Neurological Disorders (e.g., Parkinson's disease, neurodegenerative conditions)

Research has highlighted the significance of pyridine derivatives in the search for treatments for neurological disorders, including Alzheimer's and Parkinson's disease. researchgate.netnih.govresearchgate.net The mechanism often involves targeting specific enzymes or receptors in the central nervous system. For instance, pyridine-containing compounds have been investigated as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's research. dntb.gov.ua Furthermore, there is a documented link between the overexpression of the COX-2 enzyme and neurodegenerative diseases. Given that this compound is a key precursor to COX-2 inhibitors like Etoricoxib, its role extends to the development of compounds with potential neuroprotective applications. google.com

Intermediates for Kinase Inhibitors (e.g., EphB4 kinases)

Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of protein kinases. ed.ac.uk Dysregulated kinase activity is implicated in numerous diseases, making them a prime target for drug development. ed.ac.uk Pyridine and its derivatives are common scaffolds in the design of kinase inhibitors. nih.govmdpi.com The structure of this compound provides a foundational framework that can be elaborated upon to create potent and selective inhibitors. Medicinal chemists can modify the hydroxymethyl group and utilize the chloro-substituent in cross-coupling reactions to synthesize complex molecules designed to fit into the ATP-binding pocket of target kinases. mdpi.com

Precursors for Antihypertensive Agents

Pyridine and dihydropyridine (B1217469) scaffolds are prevalent in drugs designed to treat hypertension, most notably as calcium channel blockers. nih.gov Marketed drugs such as amlodipine, nifedipine, and felodipine (B1672334) feature a dihydropyridine ring as their core active component. nih.gov The synthesis of such agents often involves the condensation of various components, and substituted pyridines can serve as precursors. The functional groups on this compound allow for its incorporation into synthetic pathways aimed at producing novel pyridine-based compounds for evaluation as potential antihypertensive agents.

Development of Potential Anti-inflammatory and Analgesic Agents (preclinical)

The most prominent application of this compound is in the synthesis of anti-inflammatory and analgesic agents, specifically selective COX-2 inhibitors. researchgate.net Its role as a precursor to the API Etoricoxib is well-documented in patent literature. google.comepo.org The synthesis involves converting the methanol (B129727) group into other functionalities and ultimately constructing the bipyridine system characteristic of Etoricoxib. Preclinical research often involves synthesizing novel analogues based on the Etoricoxib structure to explore improved efficacy or different pharmacological profiles, further cementing the importance of this key intermediate.

Development of Potential Antioxidant and Cytotoxic Agents (preclinical)

In preclinical research, various heterocyclic compounds containing pyridine moieties are evaluated for a range of biological activities, including antioxidant and cytotoxic effects. nih.gov The search for new anticancer agents often involves synthesizing libraries of compounds around a core scaffold to test against various cancer cell lines. researchgate.net While direct studies on the antioxidant or cytotoxic properties of this compound itself are not prominent, its utility as a versatile chemical building block allows for its use in creating novel derivatives for such preclinical screening. For example, the chloro-substituent can be used in coupling reactions to attach other chemical moieties known to impart cytotoxic or antioxidant activity. nih.gov

Role in COX-2 Inhibitor Synthesis (e.g., Etoricoxib intermediate)

The role of this compound is critically important in the industrial synthesis of Etoricoxib, a widely used selective COX-2 inhibitor for treating arthritis and pain. researchgate.net Various synthetic routes described in patents show that precursors with the 6-chloro-2-methylpyridin-3-yl core are essential. google.comepo.orgdrugfuture.comportico.org For instance, a common strategy involves the synthesis of a key ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. researchgate.netgoogle.comportico.org This ketosulfone is then cyclized to form the final bipyridine structure of Etoricoxib. The starting materials for this ketosulfone often derive from simpler precursors like 6-methylnicotinic acid or its derivatives, pathways where this compound can serve as a foundational building block after oxidation of the methanol group to an aldehyde or carboxylic acid.

Interactive Data Table: Applications in Medicinal Chemistry

| Section | Application Area | Specific Role of Compound | Key Associated Drug/Target Class |

| 6.1 | Synthesis of APIs | Versatile chemical intermediate | Selective COX-2 Inhibitors |

| 6.2 | Neurological Disorders | Precursor to COX-2 inhibitors linked to neurodegeneration | BACE1, COX-2 |

| 6.3 | Kinase Inhibitors | Core scaffold for building complex inhibitor molecules | Protein Kinases (e.g., EphB4) |

| 6.4 | Antihypertensive Agents | Precursor for pyridine-based cardiovascular drugs | Calcium Channel Blockers |

| 6.5 | Anti-inflammatory Agents | Key intermediate in the synthesis of NSAIDs | Etoricoxib (COX-2 Inhibitor) |

| 6.6 | Antioxidant/Cytotoxic Agents | Building block for novel compounds in preclinical screening | Anticancer agents |

| 6.7 | COX-2 Inhibitor Synthesis | Essential precursor for the API Etoricoxib | Etoricoxib |

Chemical Probes for Biological Target Validation (e.g., BCL6 inhibition in lymphoma research)

Biological target validation is a critical step in drug discovery, and chemical probes—potent, selective, and cell-active small molecules—are essential tools in this process. The B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor, is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL), making it an attractive therapeutic target. The development of small molecule inhibitors that disrupt the protein-protein interaction between BCL6 and its corepressors is a major focus of research.

Substituted pyridine moieties are integral components of recently developed potent BCL6 inhibitors. Research into the optimization of tricyclic quinolinones for BCL6 inhibition has demonstrated the importance of the substitution pattern on the pyridine ring for achieving high potency and favorable pharmacokinetic properties. nih.gov For instance, in the development of a series of inhibitors, a (3-chloro-2-methylpyridin-4-yl)amino group was incorporated into the final structure. nih.gov The synthesis of these advanced inhibitors often starts from simpler, functionalized pyridine building blocks.

| Pyridine Substitution | Observed Effect on BCL6 Inhibitor Properties | Reference |

|---|---|---|

| 5-chloro-6-fluoro | Good biochemical and cellular potency, low microsomal clearance, and low efflux ratio. | nih.gov |

| 6-methyl | Decreased cellular potency and significantly increased microsomal clearance. | nih.gov |

| 6-chloro-5-fluoro | Less potent with poorer permeability and efflux compared to the 5-chloro-6-fluoro analogue. | nih.gov |

Synthesis of Nucleoside Analogues for DNA Polymerase and Related Biochemical Studies

Nucleoside analogues are cornerstone therapeutic agents, particularly in antiviral and anticancer chemotherapy. Their mechanism of action often involves mimicking natural nucleosides, leading to their incorporation into DNA or RNA by polymerases, which results in chain termination or dysfunctional nucleic acids. The vast majority of these analogues are modifications of natural purine (B94841) and pyrimidine (B1678525) bases. However, there is growing interest in developing novel heterocyclic systems as base surrogates to overcome challenges like drug resistance and to explore new biological activities.

The pyridine ring can serve as a bioisostere of the natural pyrimidine ring. The synthesis of pyridine-based nucleosides, such as pyridine-4-thioglycosides, has been reported, and these compounds have shown cytotoxic activity against human tumor cell lines. nih.gov this compound is an ideal starting material for the synthesis of a unique class of C-nucleoside analogues. In C-nucleosides, the heterocyclic base is connected to the sugar moiety via a carbon-carbon bond, which offers greater stability against enzymatic degradation compared to the natural N-glycosidic bond.

The synthesis of a C-nucleoside analogue from this compound would leverage its distinct functional groups:

The hydroxymethyl group at the 3-position is the natural point of attachment for the ribose or deoxyribose sugar ring, or a precursor that can be elaborated into the full sugar.

The chloro group at the 6-position provides a reactive site for further modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.

The methyl group at the 2-position can influence the molecule's conformation and its interaction with the active site of target enzymes like DNA or RNA polymerases.

The resulting novel nucleoside analogues can be used as biochemical probes to study the mechanism of DNA polymerases or as potential therapeutic agents.

| Synthetic Step | Description | Role of this compound |

|---|---|---|

| 1. Functional Group Conversion | Convert the hydroxymethyl group to a group suitable for coupling with a sugar derivative (e.g., a lithiated species or organometallic reagent). | Provides the key carbon atom for C-C bond formation. |

| 2. Glycosylation | Couple the modified pyridine with a protected ribose or deoxyribose derivative to form the C-glycosidic bond. | Forms the core pyridine C-nucleoside scaffold. |

| 3. Deprotection | Remove protecting groups from the sugar moiety to yield the final nucleoside analogue. | - |

| 4. Further Modification (Optional) | Utilize the chloro group for cross-coupling reactions to introduce additional diversity. | The chloro substituent acts as a handle for late-stage functionalization. |

Development of Bifunctional Pyridoxal (B1214274) Derivatives as Bioorthogonal Reagents

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions rely on pairs of mutually reactive functional groups that are absent in biological systems. Bifunctional reagents, which contain two distinct reactive moieties, are powerful tools in this field, enabling applications such as protein labeling, imaging, and drug delivery.

Pyridoxal, a form of Vitamin B6, is a naturally occurring pyridine derivative. Its aldehyde form, pyridoxal phosphate, is a crucial coenzyme. Inspired by this natural structure, synthetic pyridoxal derivatives have been developed as efficient bioorthogonal reagents. These molecules can achieve rapid imine formation with hydrazinyl or aminooxy groups on biomacromolecules, while a second functional group on the pyridoxal scaffold (such as an azide (B81097) or carboxyl group) allows for stable covalent linkage to another molecule of interest.

This compound serves as an excellent starting scaffold for creating novel, non-natural bifunctional pyridoxal derivatives. Its structure shares the core pyridine-methanol arrangement with pyridoxal.

The hydroxymethyl group at the 3-position can be readily oxidized to an aldehyde. This aldehyde would be the "bioorthogonal handle," capable of reacting selectively with hydrazide- or aminooxy-modified proteins or other biomolecules.

The chloro group at the 6-position is a key site for introducing the second functionality. Through nucleophilic substitution or cross-coupling reactions, a fluorescent dye, an affinity tag, or a "click chemistry" handle (like an azide or alkyne) can be installed.

The resulting bifunctional reagent, derived from this compound, would offer a unique substitution pattern not found in nature. The methyl group at the 2-position and the chloro group's replacement at the 6-position could be used to fine-tune the steric and electronic properties of the aldehyde, potentially altering its reactivity and selectivity compared to traditional pyridoxal-based reagents.

| Compound | Core Scaffold | Key Functional Groups for Bioorthogonal Chemistry |

|---|---|---|

| Pyridoxal | 2-Methyl-5-(hydroxymethyl)pyridine | - Aldehyde at C4 (reactive handle)

|

| Proposed Reagent from this compound | 6-Substituted-2-methylpyridine | - Aldehyde at C3 (from oxidation of hydroxymethyl group)

|

Applications in Agrochemical Research

Role in the Formulation of Pesticides and Herbicides

Pyridine (B92270) derivatives are widely utilized as intermediates in the synthesis of a range of pesticides, including herbicides. researchgate.netgrandviewresearch.com They are valued for their role in creating selective herbicides that target specific weed species. grandviewresearch.com However, specific research detailing the role of (6-Chloro-2-methylpyridin-3-yl)methanol as a direct component or intermediate in the formulation of commercialized pesticides and herbicides is not prominently documented in the reviewed literature.

Development of Novel Insecticides

The (6-chloropyridin-3-yl)methyl scaffold is a key feature of neonicotinoid insecticides, which act as potent agonists of insect nicotinic acetylcholine (B1216132) receptors (nAChRs). jocpr.comresearchgate.net For instance, the insecticide Acetamiprid contains a N-[(6-chloro-3-pyridyl)methyl] group. jocpr.com The synthesis of such compounds often involves intermediates like 2-chloro-5-chloromethylpyridine. iaea.org Despite the structural relevance, specific studies detailing the use of this compound as a precursor or intermediate in the development of novel insecticides have not been identified in the available research.

Synthesis of Acaricides

Pyridine-based compounds have been successfully developed into effective acaricides for mite control. nih.gov The exploration of various pyridine derivatives continues to be an active area of research for discovering new lead compounds with miticidal activity. researchgate.net Nevertheless, there is no specific information in the surveyed scientific papers or patents that explicitly links this compound to the synthesis of acaricides.

Development of Nematicides

The development of nematicides also utilizes pyridine-containing structures. For example, fluazaindolizine (B3026457) is a nematicide that features a trifluoromethyl-substituted imidazopyridine moiety. nih.gov The search for novel nematicidal agents involves the synthesis and screening of diverse heterocyclic compounds. However, the contribution or application of this compound in the development or synthesis of nematicides is not described in the accessible literature.

Contribution to the Discovery of Pest Control Agents

The overarching discovery of new pest control agents relies heavily on the use of versatile chemical intermediates that allow for the creation of diverse molecular libraries for screening. nih.gov Chlorinated methylpyridines are considered important building blocks in this discovery process. agropages.com While the general class of compounds to which this compound belongs is crucial for agrochemical innovation, its specific contribution to the discovery of particular pest control agents is not detailed in the reviewed sources.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should focus on novel and sustainable routes to (6-Chloro-2-methylpyridin-3-yl)methanol, moving beyond traditional multi-step procedures that may involve harsh reaction conditions and generate significant waste.

Key areas of exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis, can lead to more sustainable production methods. nih.govrasayanjournal.co.innih.govbiosynce.com The principles of green chemistry aim to reduce the environmental impact of chemical processes, a critical consideration for industrial-scale synthesis. rasayanjournal.co.in

Catalytic Methods: The development of novel catalysts, including metal-based and organo-catalysts, could enable more direct and selective syntheses. nih.govresearchgate.net For instance, catalytic C-H activation could provide a more atom-economical route to functionalized pyridines.

Biocatalysis: The use of enzymes in the synthesis of pyridine (B92270) derivatives is a promising area of research. mdpi.com Biocatalytic methods can offer high selectivity and operate under mild conditions, reducing the need for protecting groups and minimizing waste.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Chemistry | Reduced waste, lower energy consumption, use of safer reagents. | Microwave-assisted reactions, flow chemistry, use of bio-based solvents. |

| Novel Catalysis | Higher yields, improved selectivity, fewer reaction steps. | Development of earth-abundant metal catalysts, photocatalysis. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | Enzyme screening and engineering for specific transformations. |

Investigation of Undiscovered Derivatization Pathways and Reactivity Patterns

A thorough understanding of the reactivity of this compound is crucial for its effective utilization as a chemical building block. The presence of multiple reactive sites—the chloro, methyl, and hydroxymethyl groups, as well as the pyridine ring itself—offers a rich landscape for chemical modification.

Future investigations should aim to:

Map Reactivity: Systematically explore the reactivity of each functional group under various reaction conditions to establish a comprehensive reactivity map. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring influences the reactivity of the molecule, particularly towards nucleophilic substitution. uoanbar.edu.iqlookchem.com

Explore Novel Derivatization Reactions: Develop new derivatization strategies to introduce a wide range of functional groups. researchgate.netresearchgate.netnih.govlibretexts.orgsigmaaldrich.com This could involve exploring less common reaction types and reagents to access novel chemical space.

Computational Modeling: Employ computational chemistry to predict reactivity and guide experimental work. nih.govresearchgate.net Theoretical calculations can provide insights into reaction mechanisms and help in the rational design of derivatization strategies.

The table below summarizes the key reactive sites and potential derivatization pathways:

| Reactive Site | Potential Reactions | Resulting Functionalities |

| Hydroxymethyl Group | Oxidation, esterification, etherification, halogenation. | Aldehyde, carboxylic acid, esters, ethers, alkyl halides. |

| Chloro Group | Nucleophilic aromatic substitution (SNAr), cross-coupling reactions. | Amines, ethers, thioethers, cyano groups, aryl/alkyl groups. |

| Pyridine Ring | Electrophilic substitution (under forcing conditions), metalation. | Nitration, sulfonation, halogenation, lithiation. |

| Methyl Group | Radical halogenation, oxidation. | Halomethyl, carboxaldehyde, carboxylic acid. |

Expansion of Applications in Advanced Organic Synthesis

As a functionalized heterocyclic compound, this compound is a valuable building block for the synthesis of more complex molecules. nih.gov Future research should focus on expanding its utility in advanced organic synthesis.

This can be achieved by:

Demonstrating Versatility: Showcasing the use of this compound in the synthesis of a diverse range of molecular scaffolds. This includes its incorporation into polycyclic and macrocyclic structures.

Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the total synthesis of natural products and other biologically active molecules. The pyridine moiety is a common feature in many natural products. researchgate.netkyoto-u.ac.jp

Development of Tandem Reactions: Designing one-pot or tandem reaction sequences that utilize the multiple reactive sites of the molecule to rapidly build molecular complexity. acs.org

Facilitating the Discovery and Development of New Pharmaceutical Candidates

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a large number of approved drugs. researchgate.netrsc.orgmdpi.comrsc.org The unique substitution pattern of this compound makes it an attractive starting point for the design of new pharmaceutical candidates.

Future research in this area should focus on:

Pharmacophore Modeling and Scaffold Hopping: Using computational tools to design novel molecules based on the this compound scaffold that can interact with specific biological targets. nih.govnih.govresearchgate.netarxiv.org

Synthesis of Compound Libraries: Preparing libraries of derivatives through the systematic modification of the parent compound. These libraries can then be screened for biological activity against a wide range of diseases.

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, detailed SAR studies can be conducted to optimize the potency and selectivity of the lead compounds. mdpi.comnih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. nih.gov

Advancement in the Design and Synthesis of Next-Generation Agrochemical Compounds

Pyridine-containing compounds are of significant importance in the agrochemical industry, with many successful herbicides, insecticides, and fungicides based on this heterocycle. researchgate.netresearchgate.netnih.govnih.govagropages.com this compound represents a valuable intermediate for the development of new agrochemicals with improved efficacy and environmental profiles. nih.govmdpi.com

Future research directions include:

Rational Design of Novel Pesticides: Applying knowledge of existing agrochemicals and their modes of action to design new compounds derived from this compound. The introduction of specific functional groups can modulate the biological activity and physical properties of the resulting molecules.

Exploration of New Modes of Action: Synthesizing and screening derivatives for activity against new and emerging agricultural pests and diseases. This is crucial for overcoming the challenge of resistance to existing treatments.

Improving Environmental Benignity: Focusing on the development of agrochemicals that are more biodegradable and have a lower impact on non-target organisms. This can be achieved through careful molecular design and an understanding of the metabolic pathways of the compounds in the environment. chempanda.com

Q & A

Q. What are the optimal synthetic routes for (6-Chloro-2-methylpyridin-3-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via halogenation of 2-methylpyridine precursors followed by hydroxymethylation. For example, Friedel-Crafts acylation with AlCl₃ as a catalyst introduces the acyl group, which is reduced to the alcohol using NaBH₄ or LiAlH₄. Reaction temperature (0–5°C for acylation) and stoichiometric control of chlorinating agents (e.g., Cl₂ or SOCl₂) are critical to avoid over-chlorination. Purity is monitored via HPLC, as demonstrated in chromatographic method development for pyridine derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Pyridine ring protons appear as distinct multiplets (δ 7.0–8.5 ppm), while the hydroxymethyl group (-CH₂OH) shows a triplet near δ 4.5–5.0 ppm.

- ¹³C NMR : The chlorine-bearing carbon resonates at δ 120–130 ppm, with the hydroxymethyl carbon at δ 60–65 ppm.

- IR : Broad O-H stretch (~3200–3500 cm⁻¹) and C-Cl stretch (~600–800 cm⁻¹).

- MS : Molecular ion peak at m/z 171 (C₇H₈ClNO⁺). Cross-referencing with analogs like (6-chloro-4-methoxypyridin-3-yl)methanol ensures accuracy .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer : Over-chlorination at the 2-methyl position and oxidation of the hydroxymethyl group to carboxylic acid are common issues. Strategies include:

- Using controlled stoichiometry of chlorinating agents.

- Performing reductions under inert atmospheres (N₂/Ar) with NaBH₄ instead of stronger agents like LiAlH₄.

- Monitoring via TLC or GC-MS to detect intermediates, as seen in syntheses of iodo analogs .

Q. What are the best practices for storing and handling this compound?

- Methodological Answer : Store under anhydrous conditions at 2–8°C in amber vials to prevent photodegradation. Use PPE (gloves, goggles) during handling, and dispose of waste via certified facilities, following protocols for similar chlorinated pyridines .

Advanced Research Questions

Q. How does the chloro substituent at the 6-position influence reactivity in nucleophilic substitution compared to fluoro or methyl analogs?

- Methodological Answer : The chloro group’s moderate electronegativity and leaving-group ability enhance nucleophilic substitution (e.g., SNAr) compared to methyl. However, fluoro’s stronger electron-withdrawing effect reduces reactivity. Studies on (6-Fluoro-2-trifluoromethyl) analogs show slower substitution kinetics, suggesting chloro’s balance of reactivity and stability is advantageous for synthesizing bioactive derivatives .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from impurities or assay variability. Solutions include:

- Reproducing assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Validating compound purity via HPLC-MS .

- Computational docking (e.g., AutoDock Vina) to compare binding modes with targets like kinases, referencing interaction studies for (3-Chloropyridin-2-yl)(phenyl)methanol .

Q. How can computational methods predict interactions between this compound and biological targets like GSK-3?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while Molecular Dynamics (MD) simulations model binding stability. Docking studies should account for chloro’s steric effects, as seen in analogs like (6-Fluoro-5-methylpyridin-3-yl)methanol’s GSK-3 inhibition .

Q. What catalytic applications are feasible for this compound in asymmetric synthesis?

- Methodological Answer : The pyridine ring can coordinate transition metals (e.g., Pd, Cu) for use in cross-coupling or hydrogenation. Testing catalytic efficiency in model reactions (e.g., Suzuki-Miyaura) and comparing with trifluoromethyl analogs identifies optimal conditions. Enantiomeric excess is quantified via chiral HPLC .

Key Research Recommendations

- Structural Analysis : Use SHELXL for X-ray crystallography to resolve stereochemical ambiguities .

- Biological Screening : Prioritize kinase and antimicrobial assays based on structural analogs’ activities .

- Reactivity Studies : Compare halogen substitution kinetics with fluoro/iodo derivatives to optimize synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.